

# YX-2-107: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**YX-2-107** is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), developed as a Proteolysis Targeting Chimera (PROTAC). It has demonstrated significant potential in preclinical studies for the treatment of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive overview of the discovery, synthesis, and biological activity of **YX-2-107**, including detailed experimental protocols and quantitative data analysis.

### Introduction

Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle and has been identified as a promising therapeutic target in various hematologic malignancies, including Ph+ ALL. Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy, but challenges such as drug resistance and off-target effects remain. YX-2-107 was designed as a PROTAC to induce the selective degradation of CDK6, thereby offering a novel therapeutic strategy. As a bifunctional molecule, YX-2-107 recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions, potentially leading to a more profound and durable anti-tumor response.[2]



**Physicochemical Properties** 

| Property          | Value                                                                                                                                                                                                                           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 2417408-46-7                                                                                                                                                                                                                    |
| Molecular Formula | C45H51N11O9                                                                                                                                                                                                                     |
| Molecular Weight  | 889.97 g/mol                                                                                                                                                                                                                    |
| IUPAC Name        | N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |

## **In Vitro Activity**

**Kinase Inhibition and Degradation** 

| Parameter                           | Cell Line | Value   | Reference |
|-------------------------------------|-----------|---------|-----------|
| CDK6 Degradation<br>IC50            | BV173     | 4.4 nM  | [2]       |
| CDK4 Kinase<br>Inhibition IC50      | -         | 0.69 nM |           |
| CDK6 Kinase<br>Inhibition IC50      | -         | 4.4 nM  |           |
| CDK6 Degradation<br>Constant (DC50) | BV173     | ~4 nM   |           |

#### **Cellular Effects**



| Experiment                               | Cell Lines         | Concentrati<br>on              | Time | Result                                                 | Reference |
|------------------------------------------|--------------------|--------------------------------|------|--------------------------------------------------------|-----------|
| CDK6<br>Degradation                      | BV173              | 0, 1.6, 8, 40,<br>200, 1000 nM | 4 h  | Selective<br>degradation<br>of CDK6                    | [2]       |
| S Phase<br>Inhibition                    | BV173, SUP-<br>B15 | 2000 nM                        | 48 h | Inhibition of S phase entry                            | [2]       |
| RB Phosphorylati on and FOXM1 Expression | BV173, SUP-<br>B15 | 2000 nM                        | 72 h | Inhibition of RB phosphorylati on and FOXM1 expression | [2]       |

**In Vivo Activity** 

| Animal Model                             | Dosage    | Administration        | Outcome                                                    | Reference |
|------------------------------------------|-----------|-----------------------|------------------------------------------------------------|-----------|
| C57BL/6j mice                            | 10 mg/kg  | Single i.p.           | Cmax of 741 nM,<br>cleared from<br>plasma after 4<br>hours | [2]       |
| NRG-SGM3<br>mice (Ph+ ALL<br>xenografts) | 150 mg/kg | Daily i.p. for 3 days | Suppressed Ph+<br>ALL proliferation                        | [2]       |

### **Mechanism of Action**

**YX-2-107** functions by forming a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. The degradation of CDK6 leads to the inhibition of retinoblastoma (RB) protein phosphorylation and a subsequent decrease in the expression of the transcription factor FOXM1, ultimately resulting in cell cycle arrest and suppression of tumor growth.[2]





Click to download full resolution via product page



Caption: Mechanism of action of **YX-2-107** leading to CDK6 degradation and tumor suppression.

# Experimental Protocols Synthesis of YX-2-107

The synthesis of **YX-2-107** involves a multi-step process. A detailed, step-by-step experimental protocol and the corresponding characterization data are provided in the supplementary material of the publication by De Dominici M, et al. in Blood (2020).[1] Researchers are advised to refer to this primary source for the complete synthesis procedure.



Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of YX-2-107.

#### **In Vitro Kinase and Degradation Assays**

Standard biochemical and cellular assays were utilized to evaluate the activity of **YX-2-107**. For detailed protocols on kinase inhibition assays, cellular degradation assays (e.g., Western blotting), and cell viability assays, please refer to the experimental procedures outlined in the aforementioned publication by De Dominici et al.

#### In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. For specific details regarding the animal models, drug formulation, administration routes, and endpoint analyses, please consult the methods section of the primary research article.

#### Conclusion

**YX-2-107** is a promising PROTAC degrader of CDK6 with potent in vitro and in vivo activity against Philadelphia chromosome-positive acute lymphoblastic leukemia. Its unique mechanism of action, involving the targeted degradation of CDK6, offers a potential therapeutic



advantage over traditional kinase inhibitors. The data presented in this guide underscore the potential of **YX-2-107** as a valuable tool for cancer research and a candidate for further drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YX-2-107: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545157#discovery-and-synthesis-of-yx-2-107]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com